molecular formula C9H14N2 B8787048 2-(1-Aminopropan-2-yl)aniline CAS No. 411210-76-9

2-(1-Aminopropan-2-yl)aniline

Cat. No.: B8787048
CAS No.: 411210-76-9
M. Wt: 150.22 g/mol
InChI Key: TVPSYCMJPAGFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminopropan-2-yl)aniline (CAS 6640-63-7 for the free base; hydrochloride form: CAS 605668-98-2) is a secondary amine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. Structurally, it features an aniline group (a benzene ring with an amino substituent) attached to a propan-2-ylamine moiety. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for catalytic or stoichiometric reactions in synthetic chemistry .

Properties

CAS No.

411210-76-9

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)aniline

InChI

InChI=1S/C9H14N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3

InChI Key

TVPSYCMJPAGFIT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Aromatic Ring Variations: Pyridine-containing analogs (e.g., 5-(1-Aminopropan-2-yl)-N,N-dimethylpyridin-2-amine) exhibit enhanced Lewis basicity due to the pyridine nitrogen, enabling coordination with metal catalysts like Yb(OTf)₃, as described in 4-phenylquinoline syntheses .

Substituent Diversity: Halogen and methoxy groups in 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine alter electronic properties, increasing electrophilicity of the aromatic ring compared to the unsubstituted benzene in this compound .

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